molecular formula C18H19ClN6O B2514085 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea CAS No. 1396685-35-0

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea

Cat. No.: B2514085
CAS No.: 1396685-35-0
M. Wt: 370.84
InChI Key: HZLMSDQDTIZNJZ-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Antioxidant Activity

  • Research on the synthesis and evaluation of compounds structurally related to 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea has shown their potential in antioxidant activities. For instance, George et al. (2010) explored the synthesis of similar compounds, highlighting their antioxidant properties, which could have implications for therapeutic applications in oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).

Anticancer and Antibacterial Properties

  • In a related context, Mustafa et al. (2014) and Azab et al. (2013) investigated the synthesis of urea derivatives and found significant anticancer and antibacterial activities. These findings suggest the potential of compounds like this compound in contributing to the development of new therapeutic agents for cancer and bacterial infections (Mustafa, Perveen, & Khan, 2014); (Azab, Youssef, & El-Bordany, 2013).

Potential in Corrosion Inhibition

  • Mistry et al. (2011) explored the use of triazinyl urea derivatives as corrosion inhibitors for mild steel, indicating the potential application of similar compounds in industrial settings for protecting metals against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).

Role in Enzyme Inhibition

  • The synthesis of urea derivatives, similar to the chemical structure , has been found to have implications in enzyme inhibition, which could be relevant in pharmacological research and the development of new drugs (Mustafa, Perveen, & Khan, 2014).

Environmental Applications

  • Sharma et al. (2012) demonstrated the degradation of chlorimuron-ethyl, a compound structurally related to this compound, by Aspergillus niger. This suggests the potential environmental application of such compounds in bioremediation and the degradation of environmental pollutants (Sharma, Banerjee, & Choudhury, 2012).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-13-4-5-15(14(19)12-13)22-18(26)21-9-8-20-16-6-7-17(24-23-16)25-10-2-3-11-25/h2-7,10-12H,8-9H2,1H3,(H,20,23)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMSDQDTIZNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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